Corosolic acid

Catalog No.
S524230
CAS No.
4547-24-4
M.F
C30H48O4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Corosolic acid

CAS Number

4547-24-4

Product Name

Corosolic acid

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1

InChI Key

HFGSQOYIOKBQOW-ZSDYHTTISA-N

SMILES

CC1(C)[C@@H](O)[C@H](O)C[C@]2(C)[C@@]3([H])CC=C4[C@]5([H])[C@@H](C)[C@H](C)CC[C@@](C(O)=O)5CC[C@](C)4[C@@](C)3CC[C@@]12[H]

Solubility

Soluble in DMSO.

Synonyms

2alpha-hydroxyursoloic acid, corosolic acid, Glucosol

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O

Description

The exact mass of the compound Corosolic acid is 472.35526 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diabetes and Glucose Metabolism

Corosolic acid has been studied for its potential effects on blood sugar control. Some studies suggest that corosolic acid may improve insulin sensitivity and glucose uptake in cells [1]. Other studies have looked at the effects of corosolic acid on gluconeogenesis, the process by which the liver produces glucose [2]. These studies have yielded promising results, but more research is needed to confirm the effectiveness of corosolic acid for managing diabetes in humans.

  • A review of studies on corosolic acid concluded that it possesses anti-diabetic properties [1]. ())

Other Potential Applications

  • A study on mice suggests corosolic acid may have anti-obesity effects [3]. ([ResearchGate])()
  • Studies have shown anti-inflammatory properties of corosolic acid [4]. ())
  • In silico studies suggest corosolic acid may have applications in cancer research, but further investigation is needed [5]. ([Emerald Insight])()

Corosolic acid, also referred to as 2α-hydroxyursolic acid, has the molecular formula C₃₀H₄₈O₄ and a molecular weight of approximately 472.70 g/mol. Its structure is characterized by a hydroxyl group at the 2α position, distinguishing it from its structural analog, ursolic acid . This compound is recognized for its role as a "phyto-insulin," attributed to its ability to enhance insulin sensitivity and glucose uptake in cells .

Research suggests corosolic acid might influence blood sugar control through several mechanisms. It might act as an insulin sensitizer, enhancing the body's ability to utilize insulin for glucose uptake into cells [, ]. Additionally, it might inhibit enzymes involved in glucose production in the liver (gluconeogenesis) []. Studies also suggest corosolic acid might influence fat metabolism, potentially contributing to its anti-obesity effects []. However, more research is needed to fully understand its mechanism of action.

Typical of pentacyclic triterpenoids. It can be converted from ursolic acid through several synthetic pathways, including acetylation and amide formation . The compound's reactivity is often explored in relation to its biological activity, particularly its inhibition of enzymes such as glycogen phosphorylase, which is relevant for developing anti-diabetic agents .

Corosolic acid exhibits a wide range of biological activities:

  • Anti-Diabetic Effects: It enhances glucose uptake and insulin sensitivity while inhibiting gluconeogenesis .
  • Anti-Inflammatory Properties: The compound has been shown to reduce inflammation by modulating signaling pathways associated with inflammatory responses .
  • Anticancer Activity: Corosolic acid demonstrates cytotoxic effects against various cancer cell lines, including those associated with leukemia and breast cancer. It acts by inducing apoptosis and inhibiting tumor growth through multiple signaling pathways .
  • Anti-Hyperlipidemic Effects: It helps in managing lipid levels in the body, contributing to cardiovascular health .

Corosolic acid can be synthesized through several methods:

  • Extraction from Natural Sources: Primarily isolated from the leaves of Lagerstroemia speciosa.
  • Partial Synthesis: Starting from ursolic acid, corosolic acid can be synthesized using a three-step process involving acetylation and other chemical modifications .
  • Chemical Derivatization: This involves modifying corosolic acid to create derivatives with enhanced biological activity or solubility for pharmaceutical applications .

Corosolic acid has various applications in medicine and health:

  • Diabetes Management: Used as a dietary supplement for improving glycemic control.
  • Cancer Therapy: Investigated for its potential use in combination therapies for cancer treatment due to its synergistic effects with other chemotherapeutic agents .
  • Weight Management: Explored for its anti-obesity effects by enhancing metabolic processes and reducing fat accumulation .

Research indicates that corosolic acid interacts with several biological pathways:

  • Insulin Signaling Pathway: Enhances insulin receptor activity and promotes GLUT4 translocation in muscle cells, facilitating glucose uptake .
  • Inflammatory Pathways: Modulates nuclear factor kappa-B (NF-κB) and other inflammatory mediators, reducing chronic inflammation .
  • Cancer Cell Signaling: Influences pathways such as phosphatidylinositol 3 kinase/protein kinase B (PI3K/Akt) and Wnt/β-catenin, affecting cell proliferation and survival mechanisms in tumors .

Corosolic acid shares structural similarities with several other triterpenoids. Here are some notable comparisons:

Compound NameStructure SimilarityBiological Activity
Ursolic AcidSimilar backboneAnti-inflammatory, anti-cancer
Oleanolic AcidSimilar backboneHepatoprotective, anti-inflammatory
Maslinic AcidSimilar backboneAntioxidant, anti-inflammatory
Asiatic AcidSimilar backboneWound healing, anti-inflammatory
Betulinic AcidSimilar backboneAntiviral, anticancer

Corosolic acid is unique due to its specific hydroxyl substitution at the 2α position, which contributes to its distinct biological activities compared to these similar compounds. Its multifaceted role in diabetes management and cancer therapy sets it apart in pharmacological research.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

472.35526001 g/mol

Monoisotopic Mass

472.35526001 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AMX2I57A98

Other CAS

4547-24-4

Wikipedia

Corosolic_acid
Isovaleraldehyde

Dates

Modify: 2023-08-15
1: Stohs SJ, Miller H, Kaats GR. A review of the efficacy and safety of banaba (Lagerstroemia speciosa L.) and corosolic acid. Phytother Res. 2012 Mar;26(3):317-24. doi: 10.1002/ptr.3664. Epub 2011 Nov 17. Review. PubMed PMID: 22095937.
2: Sivakumar G, Vail DR, Nair V, Medina-Bolivar F, Lay JO Jr. Plant-based corosolic acid: future anti-diabetic drug? Biotechnol J. 2009 Dec;4(12):1704-11. doi: 10.1002/biot.200900207. Review. PubMed PMID: 19946881.

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